molecular formula C20H12Cl2N2O2 B12540294 3,5-Bis(3-chlorophenoxy)-1H-isoindol-1-imine CAS No. 682355-33-5

3,5-Bis(3-chlorophenoxy)-1H-isoindol-1-imine

Cat. No.: B12540294
CAS No.: 682355-33-5
M. Wt: 383.2 g/mol
InChI Key: BMVYUCVMTYRMSO-UHFFFAOYSA-N
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Description

3,5-Bis(3-chlorophenoxy)-1H-isoindol-1-imine is a synthetic organic compound with the molecular formula C20H12Cl2N2O2 This compound is characterized by the presence of two 3-chlorophenoxy groups attached to an isoindol-1-imine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(3-chlorophenoxy)-1H-isoindol-1-imine typically involves the reaction of 3-chlorophenol with phthalic anhydride to form 3,5-bis(3-chlorophenoxy)phthalic acid. This intermediate is then subjected to cyclization and imination reactions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(3-chlorophenoxy)-1H-isoindol-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced isoindol-1-imine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3,5-Bis(3-chlorophenoxy)-1H-isoindol-1-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Bis(3-chlorophenoxy)-1H-isoindol-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(4-chlorophenoxy)-1H-isoindol-1-imine
  • 3,5-Bis(2-chlorophenoxy)-1H-isoindol-1-imine
  • 3,5-Bis(3-bromophenoxy)-1H-isoindol-1-imine

Uniqueness

3,5-Bis(3-chlorophenoxy)-1H-isoindol-1-imine is unique due to the specific positioning of the chlorophenoxy groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various research applications.

Properties

CAS No.

682355-33-5

Molecular Formula

C20H12Cl2N2O2

Molecular Weight

383.2 g/mol

IUPAC Name

3,5-bis(3-chlorophenoxy)isoindol-1-imine

InChI

InChI=1S/C20H12Cl2N2O2/c21-12-3-1-5-14(9-12)25-16-7-8-17-18(11-16)20(24-19(17)23)26-15-6-2-4-13(22)10-15/h1-11,23H

InChI Key

BMVYUCVMTYRMSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CC3=C(C=C2)C(=N)N=C3OC4=CC(=CC=C4)Cl

Origin of Product

United States

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